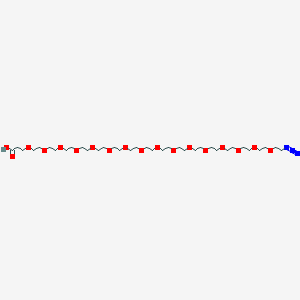

Azido-PEG16-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69N3O18/c36-38-37-2-4-42-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-41-3-1-35(39)40/h1-34H2,(H,39,40) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBRWZBFMOLGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69N3O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG16-acid: A Versatile Heterobifunctional Linker in Biochemical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azido-PEG16-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of biochemistry, drug delivery, and materials science.[1][2] Its unique architecture, featuring a terminal azide group and a carboxylic acid, enables the covalent conjugation of a wide array of molecules through two distinct and highly efficient chemical reactions. The 16-unit PEG spacer imparts increased hydrophilicity, flexibility, and biocompatibility to the resulting conjugates, often improving their pharmacokinetic properties and reducing non-specific interactions.[2][3]

This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in bioconjugation, nanoparticle functionalization, and the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a research setting.

Core Applications and Chemical Reactivity

The utility of this compound stems from its two orthogonal reactive handles:

-

Azide Group (-N₃): This moiety is a key component in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage. It can also undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), which obviates the need for a potentially cytotoxic copper catalyst and is thus well-suited for applications in living systems.

-

Carboxylic Acid (-COOH): The terminal carboxylic acid can be activated to react with primary amines (-NH₂) to form a stable amide bond. This is a well-established and robust method for conjugating molecules to proteins, peptides, and other amine-containing biomolecules. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance the efficiency and stability of the amine-reactive intermediate.

The PEG linker itself is not merely a spacer but plays a crucial role in the properties of the final conjugate. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to:

-

Increase hydrophilicity and aqueous solubility.

-

Enhance in vivo stability and prolong circulation half-life by reducing renal clearance and protecting against proteolytic degradation.

-

Reduce immunogenicity and non-specific binding.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₆₉N₃O₁₈ | |

| Molecular Weight | 819.94 g/mol | |

| Purity | > 96% | |

| CAS Number | 3080184-80-8 | |

| Storage Conditions | -20°C, desiccated |

Quantitative Data from Experimental Applications

| Application | Parameter Measured | Value | Source(s) |

| Nanoparticle Functionalization | Immobilization of azido-PEG-silane on magnetic nanoparticles (MNPs) | ~0.196 mmol of linker per gram of MNPs | |

| PROTAC Biological Activity | IC₅₀ of a synthesized PROTAC (CPR3) in MCF7 cancer cells | ~1-10 µM | |

| PROTAC Biological Activity | IC₅₀ of a synthesized PROTAC (CPR4) in A549 cancer cells | ~1-10 µM |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an alkyne-containing biomolecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized biomolecule (e.g., protein, peptide, oligonucleotide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 20-100 µM.

-

Dissolve this compound in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized biomolecule solution.

-

Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the alkyne.

-

Prepare a fresh premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Vortex briefly.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50 µM to 2 mM. A final concentration of 0.25 mM is a good starting point.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Mix the reaction gently by inversion or on a slow rotator.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

-

Protocol 2: Two-Step Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) using EDC and NHS.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Purification system (e.g., desalting column, dialysis)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer.

-

Add EDC and NHS to the this compound solution. A 2- to 5-fold molar excess of EDC and NHS over the PEG linker is typically used. For example, for a 10 mM solution of the PEG linker, add EDC to 20 mM and NHS to 50 mM.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Preparation of Amine-Containing Molecule:

-

Dissolve the protein or other amine-containing molecule in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

-

Conjugation Reaction:

-

Immediately add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein can be varied to control the degree of labeling. A 10- to 20-fold molar excess of the linker is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

-

Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General bioconjugation strategies using this compound.

Caption: Workflow for surface functionalization of nanoparticles.

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

The Pivotal Role of the PEG16 Spacer Arm in Advanced Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise engineering of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is paramount to achieving desired efficacy and safety profiles. Central to the design of these complex molecules is the linker, a component that dictates stability, solubility, and the pharmacokinetic properties of the entire construct. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a cornerstone, with the PEG16 spacer arm offering a unique balance of properties for advanced drug development. This in-depth technical guide elucidates the multifaceted role of the PEG16 spacer arm, providing quantitative data, detailed experimental protocols, and visual representations of its function in key biological processes.

Core Principles of the PEG16 Spacer Arm

A PEG16 spacer is a hydrophilic linker composed of 16 repeating ethylene glycol units. Its primary role is to connect two or more molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. The inclusion of a PEG16 spacer confers several critical advantages:

-

Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic nature of the PEG16 spacer improves the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and improving manufacturability.[1][2]

-

Improved Pharmacokinetics: The PEG16 spacer increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life. This prolonged exposure can lead to greater accumulation at the target site.[3]

-

Steric Hindrance and Optimized Binding: The length of the PEG16 spacer provides sufficient distance between the conjugated molecules to minimize steric hindrance, allowing each component to interact optimally with its respective target.

-

Reduced Immunogenicity: The flexible PEG chain can create a "shielding" effect, masking potential immunogenic epitopes on the payload or linker, thereby reducing the risk of an unwanted immune response.

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While data specifically for PEG16 is often part of broader studies on linker length, the following tables summarize general trends and provide representative data on how PEG spacer length influences key performance metrics of ADCs and PROTACs.

Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

| PEG Linker Length | ADC Construct (Representative) | Target Cell Line | IC50 (nM) | General Trend with Increasing PEG Length |

| No PEG | Affibody-MMAE | HER2-positive | Baseline | - |

| PEG4 (4 kDa) | Affibody-MMAE | HER2-positive | 4.5-fold increase from baseline | Decreased in vitro potency |

| PEG10 (10 kDa) | Affibody-MMAE | HER2-positive | 22-fold increase from baseline | Decreased in vitro potency |

| PEG8 | Trastuzumab-MMAE | HER2-positive | 0.1 - 10 | Variable, depends on payload and target |

| PEG12 | Trastuzumab-MMAE | HER2-positive | 0.1 - 10 | Variable, depends on payload and target |

Data synthesized from multiple sources. Actual values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 2: Influence of PEG Spacer Length on In Vivo Pharmacokinetics of Bioconjugates

| PEG Linker Length | Bioconjugate Type | Animal Model | Half-life (t½) | General Trend with Increasing PEG Length |

| No PEG | Affibody-MMAE | Mouse | 19.6 min | - |

| PEG4 (4 kDa) | Affibody-MMAE | Mouse | 49.2 min (2.5-fold increase) | Increased half-life |

| PEG10 (10 kDa) | Affibody-MMAE | Mouse | 219.0 min (11.2-fold increase) | Increased half-life |

| PEG8 | ADC | Rat | ~150 hours | Generally longer half-life |

| PEG24 | ADC | Rat | ~200 hours | Generally longer half-life |

Data synthesized from multiple sources. Actual values are highly dependent on the specific bioconjugate, animal model, and experimental conditions.

Table 3: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation

| PEG Linker Length (atoms) | PROTAC Target | E3 Ligase | DC50 (nM) | General Trend with Increasing PEG Length |

| 12 | ERα | CRBN | Less potent | Optimal length is target-dependent |

| 16 | ERα | CRBN | More potent | Optimal length is target-dependent |

| <12 | TBK1 | VHL | No significant degradation | Longer linkers can improve degradation |

| >12 | TBK1 | VHL | Significant degradation | Longer linkers can improve degradation |

DC50 is the concentration required to induce 50% degradation of the target protein. Data is illustrative of general trends.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing a PEG16 spacer arm. The following protocols provide a framework for key experimental procedures.

Protocol for Synthesis of an Amide-Linked PROTAC with a PEG16 Spacer

This protocol describes the coupling of a carboxylic acid-functionalized warhead to an amine-functionalized PEG16 linker, followed by conjugation to an E3 ligase ligand.

Step 1: Amide Coupling of Warhead to Amine-PEG16-Boc

-

Reagents and Materials:

-

Warhead-COOH (1.0 eq)

-

Amine-PEG16-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add Amine-PEG16-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Warhead-PEG16-Boc.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Warhead-PEG16-Boc

-

DCM

-

TFA (20-50% v/v)

-

-

Procedure:

-

Dissolve Warhead-PEG16-Boc in DCM.

-

Add TFA to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Step 3: Final Amide Coupling to E3 Ligase Ligand

-

Reagents and Materials:

-

Warhead-PEG16-NH2 (from Step 2)

-

E3 Ligase Ligand-COOH (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow the procedure in Step 1, substituting the appropriate reagents.

-

Purify the final PROTAC by preparative HPLC.

-

Protocol for In Vitro Cytotoxicity Assay of an ADC

This assay determines the concentration of an ADC required to inhibit the growth of a target cancer cell line by 50% (IC50).

-

Materials:

-

Target cancer cells

-

96-well plates

-

ADC and control articles

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

-

Procedure:

-

Seed target cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and control articles.

-

Incubate the plates for 72 to 120 hours.

-

Assess cell viability using a suitable colorimetric or luminescent assay.

-

Calculate the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

-

Protocol for In Vivo Pharmacokinetic Study

This protocol outlines a typical study in a rodent model to determine the pharmacokinetic profile of a bioconjugate.

-

Materials:

-

Animal model (e.g., mice or rats)

-

Bioconjugate solution in a sterile buffer

-

Blood collection supplies

-

ELISA or LC-MS/MS for quantification

-

-

Procedure:

-

Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.

-

Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, 72h).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

-

Determine pharmacokinetic parameters (e.g., clearance, half-life, AUC) using appropriate software.

-

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: ADC Development with a PEG16 Spacer

References

An In-depth Technical Guide to the Hydrophilicity and Solubility of Azido-PEG16-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility of Azido-PEG16-acid, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments and for the formulation of novel therapeutics and diagnostics.

Introduction to this compound

This compound is a chemical tool that possesses a discrete-length polyethylene glycol (PEG) chain of 16 ethylene glycol units. This PEG spacer is flanked by an azide (-N₃) group on one terminus and a carboxylic acid (-COOH) group on the other. This unique architecture allows for orthogonal conjugation strategies: the azide group can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines.

The incorporation of the PEG chain is a key design feature that significantly influences the molecule's physical and chemical properties, most notably its hydrophilicity and solubility.[1][2][3]

Core Physicochemical Properties

The defining characteristic of this compound, imparted by its PEG chain, is its pronounced hydrophilicity. This affinity for aqueous environments is crucial for its utility in biological applications.

Hydrophilicity

The hydrophilicity of this compound arises from the repeating ethylene glycol units (-CH₂CH₂O-). The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, leading to a high degree of hydration. This hydration shell around the PEG chain is responsible for its water-loving nature and contributes to the increased water solubility of molecules to which it is conjugated.[4]

The hydrophilicity of a surface modified with a PEG linker can be quantitatively assessed by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface.[1]

Solubility

The presence of the hydrophilic PEG chain makes this compound readily soluble in water and a variety of polar organic solvents. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from the general properties of PEG derivatives. The principle of "like dissolves like" suggests good solubility in polar protic and aprotic solvents.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The PEG chain readily forms hydrogen bonds with protic solvents. The terminal carboxylic acid also contributes to solubility in these solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | The polarity of these solvents allows for favorable dipole-dipole interactions with the ether oxygens of the PEG chain. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The highly polar nature of the PEG chain and the terminal functional groups results in poor interaction with nonpolar solvents, leading to limited solubility. |

Note: Experimental verification is strongly recommended to determine the quantitative solubility for specific applications.

Experimental Protocols

Determination of Solubility (Saturation Shake-Flask Method)

This method is a gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visible.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC method or another appropriate analytical technique.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Relative Hydrophilicity (PEG Precipitation Assay)

This assay can be adapted to assess the relative hydrophilicity and solubility of this compound or its conjugates in aqueous solutions.

Materials:

-

This compound solution of known concentration

-

Polyethylene glycol (e.g., PEG 6000) stock solutions of varying concentrations (e.g., 0-40% w/v) in a suitable buffer

-

96-well microplate

-

Microplate reader

Methodology:

-

Plate Preparation: In a 96-well plate, create a series of dilutions of the PEG stock solution to achieve a range of final PEG concentrations.

-

Sample Addition: Add a fixed amount of the this compound solution to each well containing the different PEG concentrations.

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the absorbance or turbidity of each well using a microplate reader at a suitable wavelength (e.g., 600 nm). An increase in absorbance indicates precipitation.

-

Data Analysis: Plot the absorbance as a function of the PEG concentration. The PEG concentration at which 50% of the maximum precipitation occurs (PEG1/2) can be used as a measure of relative solubility.

Determination of Surface Hydrophilicity (Contact Angle Measurement)

This method is used to assess the hydrophilicity of a surface functionalized with this compound.

Materials:

-

A solid substrate (e.g., glass slide, silicon wafer)

-

Amine-functionalized silane for surface modification

-

This compound

-

EDC/NHS for carboxyl activation

-

Goniometer (contact angle measurement instrument)

-

High-purity deionized water

Methodology:

-

Surface Preparation: Clean and amine-functionalize the solid substrate using standard protocols.

-

Immobilization of this compound:

-

Activate the carboxylic acid group of this compound using EDC/NHS chemistry.

-

Immerse the amine-functionalized substrate in the activated this compound solution to allow for covalent bond formation.

-

Thoroughly rinse the substrate to remove any non-covalently bound material.

-

-

Contact Angle Measurement:

-

Place the functionalized substrate on the goniometer stage.

-

Dispense a small droplet of deionized water onto the surface.

-

Measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.

-

A lower contact angle compared to the unmodified surface indicates increased hydrophilicity.

-

Visualizations

References

A Comprehensive Technical Guide to Azido-PEG16-acid for Click Chemistry Novices

For researchers, scientists, and professionals in drug development venturing into the realm of bioconjugation, "click chemistry" offers a powerful and elegant method for molecular ligation. At the heart of this technology are versatile bifunctional linkers, and among them, Azido-PEG16-acid has emerged as a particularly useful tool. This in-depth guide provides a foundational understanding of this compound, its applications, and detailed protocols for its use in the two major types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring three key components:

-

An azide group (-N3) at one terminus, which serves as a reactive handle for click chemistry.

-

A carboxylic acid group (-COOH) at the other end, enabling conjugation to primary amines (e.g., on proteins or other biomolecules) through stable amide bond formation.[1][2]

-

A polyethylene glycol (PEG) spacer of 16 ethylene glycol units , which enhances the molecule's solubility in aqueous solutions, increases its biocompatibility, and provides flexibility to the resulting conjugate, potentially reducing steric hindrance.[1][2][3]

This unique combination of features makes this compound a highly versatile reagent for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), surface functionalization of nanoparticles, and the modification of biomolecules for imaging and diagnostic purposes.

Quantitative Data

The physical and chemical properties of this compound are crucial for designing and executing successful click chemistry experiments. The following table summarizes key quantitative data for this reagent.

| Property | Value | Source(s) |

| Molecular Formula | C35H69N3O18 | |

| Molecular Weight | 819.93 g/mol | |

| Purity | ≥95% | |

| Appearance | Colorless to light yellow liquid/oil | |

| Storage Conditions | -20°C, protect from light | |

| Solubility | Soluble in DMSO and other organic solvents; the PEG spacer enhances aqueous solubility. |

Core Concepts: CuAAC vs. SPAAC

The azide group of this compound can react with an alkyne-containing molecule to form a stable triazole linkage. This reaction can be achieved through two primary methods:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate.

Advantages of CuAAC:

-

Fast reaction rates: Generally faster than SPAAC, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.

-

Readily available reagents: Terminal alkynes are generally less complex and more affordable than the strained cyclooctynes used in SPAAC.

Disadvantages of CuAAC:

-

Cytotoxicity of copper: The copper catalyst can be toxic to living cells, limiting its application in in vivo studies.

-

Potential for side reactions: The copper catalyst can promote oxidative side reactions, potentially damaging sensitive biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne to react with an azide. This bioorthogonal reaction is ideal for applications involving living systems.

Advantages of SPAAC:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for in vivo and live-cell applications.

-

High selectivity: The reaction is highly specific between the azide and the strained alkyne, with minimal side reactions.

Disadvantages of SPAAC:

-

Slower reaction rates: Generally slower than CuAAC, with second-order rate constants typically in the range of 10⁻³-1 M⁻¹s⁻¹, depending on the cyclooctyne used.

-

Complex and expensive reagents: Strained cyclooctynes like DBCO and BCN can be more challenging and costly to synthesize.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for using this compound in both CuAAC and SPAAC reactions. These are general protocols and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)

-

Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

-

Reaction buffer (amine-free, e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of, for example, 1-10 mg/mL.

-

Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).

-

-

Reaction Setup:

-

In a reaction tube, add the alkyne-modified biomolecule.

-

Add the this compound stock solution to achieve a desired molar excess (e.g., 2-10 fold) over the alkyne.

-

In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

-

Add the copper/ligand mixture to the reaction tube. The final copper concentration is typically in the range of 50-250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Quenching and Purification:

-

Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.

-

Purify the conjugate using a suitable method to remove excess reagents and byproducts.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-modified biomolecule with this compound.

Materials:

-

Strained alkyne-modified biomolecule (e.g., DBCO-functionalized protein)

-

This compound

-

Reaction buffer (amine-free, e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).

-

-

Reaction Setup:

-

In a reaction tube, add the strained alkyne-modified biomolecule.

-

Add the this compound stock solution to the biomolecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.

-

Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturation of biomolecules.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.

-

-

Purification:

-

Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

-

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the structure of this compound and the workflows for CuAAC and SPAAC.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for CuAAC.

Caption: Experimental workflow for SPAAC.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here is a brief guide to troubleshooting common problems in click chemistry reactions.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst (CuAAC) - Degraded reagents - Low reactant concentrations - Steric hindrance | - Prepare fresh sodium ascorbate solution. - Ensure proper storage of all reagents. - Increase reactant concentrations. - Optimize linker length or attachment site. |

| High background or non-specific labeling | - Non-specific binding of copper (CuAAC) - Side reactions with thiols - Impure reagents | - Use a copper-chelating ligand in sufficient excess. - Consider pre-treating samples with a thiol-blocking agent. - Use high-purity reagents. |

| Incomplete reaction | - Insufficient reaction time or temperature - Presence of interfering substances in the buffer | - Optimize incubation time and temperature. - Avoid amine-containing buffers (e.g., Tris) in CuAAC. - Remove interfering substances by dialysis or buffer exchange. |

Conclusion

This compound is a powerful and versatile tool for researchers employing click chemistry. Its dual functionality, coupled with the benefits of the PEG spacer, makes it suitable for a wide array of bioconjugation applications. By understanding the fundamental principles of CuAAC and SPAAC and following detailed experimental protocols, even beginners can successfully utilize this reagent to advance their research in drug development and beyond. Careful consideration of the specific experimental needs will guide the choice between the copper-catalyzed and strain-promoted approaches, ensuring the generation of well-defined and functional biomolecular conjugates.

References

An In-depth Technical Guide to Azido-PEG16-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for researchers in bioconjugation, drug delivery, and materials science, offering detailed information on its physicochemical properties, reactivity, and protocols for its use in common bioconjugation techniques.

Core Properties of this compound

This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a 16-unit polyethylene glycol spacer. This structure allows for orthogonal conjugation strategies: the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates and provides spatial separation between the conjugated molecules.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 819.94 g/mol [1] |

| Molecular Formula | C₃₅H₆₉N₃O₁₈[1][2] |

| Linker Length (Calculated) | Approximately 6.2 nm (62 Å) |

Note on Linker Length Calculation: The linker length was estimated by summing the average bond lengths of the atoms in the linker's backbone in a fully extended conformation. This provides an approximate maximum length of the spacer arm.

Experimental Protocols

This compound's dual functionality allows for its use in two primary types of conjugation reactions. Below are detailed protocols for each.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for dissolving reagents

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a reaction vial, combine the alkyne-containing molecule and a molar excess of this compound in the reaction buffer.

-

In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio and let it stand for 3 minutes.

-

-

Click Reaction:

-

Add the CuSO₄/THPTA mixture to the solution containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).

-

-

Purification:

-

Purify the conjugate using an appropriate method, such as SEC, to remove unreacted reagents and byproducts.

-

Protocol 2: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid end of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine)

-

DMSO or DMF for dissolving reagents

-

Purification system (e.g., dialysis or SEC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Prepare fresh solutions of EDC and NHS in the activation buffer.

-

-

Activation of Carboxylic Acid:

-

Dissolve the this compound in the activation buffer.

-

Add EDC and NHS to the this compound solution. A typical molar ratio is a 1.5- to 5-fold excess of EDC and NHS over the PEG-acid.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

-

Purify the conjugate using a suitable method, such as dialysis or SEC, to remove unreacted molecules and byproducts.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for CuAAC conjugation using this compound.

Caption: Workflow for amine coupling using this compound.

References

In-Depth Technical Guide: Storage and Handling of Azido-PEG16-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage and handling conditions for Azido-PEG16-acid, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is paramount for ensuring the reagent's stability, reactivity, and the reproducibility of experimental outcomes.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound. The stability of the molecule is influenced by its azide and carboxylic acid functional groups, as well as the polyethylene glycol (PEG) spacer.

Recommended Storage Conditions:

For optimal stability, this compound should be stored at -20°C in a dry, dark environment. It is crucial to protect the compound from light and moisture to prevent degradation. When stored as a solid under these conditions, the reagent is expected to be stable for an extended period.

Stability in Solution:

When dissolved in a solvent, the stability of this compound can be compromised. It is highly recommended to prepare solutions fresh for each use. If storing a stock solution is necessary, it should be kept at -20°C or lower. For dissolution, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended to preserve the reactivity of both the azide and carboxylic acid functionalities. The presence of water can lead to the hydrolysis of the carboxylic acid and potentially affect the azide group.

General Stability Considerations for Azido-PEG Compounds:

Table 1: General Stability and Handling of Azido-PEG Compounds

| Parameter | Recommendation/Observation | Rationale |

| Storage Temperature | -20°C | Minimizes degradation of the azide and carboxylic acid groups. |

| Light Exposure | Protect from light | The azide group can be light-sensitive. |

| Moisture | Store in a dry environment with desiccant | Prevents hydrolysis and maintains reagent integrity. |

| pH | Avoid strong acids and bases | Strong acids can protonate the azide group, while strong bases can deprotonate the carboxylic acid, affecting reactivity. |

| Solvents for Storage | Anhydrous DMF or DMSO | Preserves the reactivity of the functional groups. |

Handling and Safety Precautions

Standard laboratory safety practices should be employed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Weighing: Azido-PEG compounds can be low-melting solids and may be difficult to weigh. To facilitate handling, it is recommended to warm the vial to room temperature before opening to prevent moisture condensation and to prepare a stock solution.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Solubility

The polyethylene glycol (PEG) backbone of this compound imparts good solubility in aqueous buffers and many organic solvents. This property is advantageous for bioconjugation reactions, which are often performed in aqueous environments.

Table 2: Qualitative Solubility of PEG Compounds

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |

| Dimethylformamide (DMF) | Soluble | A common solvent for dissolving PEG linkers for reaction. |

| Dimethyl sulfoxide (DMSO) | Soluble | Another common solvent for preparing stock solutions. |

| Dichloromethane (DCM) | Soluble | |

| Ethanol | Soluble |

Note: Specific solubility values (e.g., in g/L) for this compound are not widely published and may need to be determined empirically for specific applications.

Experimental Protocols

This compound is a versatile linker used in several key bioconjugation reactions. The following sections provide detailed methodologies for its primary applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," provides a highly efficient and specific method for forming a stable triazole linkage between the azide group of this compound and a terminal alkyne.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMF or DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare stock solutions of CuSO₄ and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO for TBTA).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and this compound (typically a slight molar excess of the azide is used).

-

Add the reaction buffer.

-

Add the copper ligand to the reaction mixture.

-

Initiate the reaction by adding CuSO₄ followed by sodium ascorbate.

-

-

Reaction Conditions:

-

Incubate the reaction at room temperature with gentle stirring.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

-

-

Purification:

-

Once the reaction is complete, purify the conjugate using a suitable chromatography method such as size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted reagents and the copper catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern. This reaction occurs between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

This compound

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMF or DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare the strained alkyne-containing molecule in the reaction buffer.

-

-

Reaction Setup:

-

Add the this compound stock solution to the solution of the strained alkyne-containing molecule. A molar excess of the azide linker is often used.

-

-

Reaction Conditions:

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours.

-

Monitor the reaction progress by SDS-PAGE (for proteins), LC-MS, or HPLC.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove excess this compound.

-

Table 3: Kinetic Data for SPAAC Reactions with PEG Linkers

| Alkyne | Azide | Buffer | Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 1.22 | Reaction rates are influenced by buffer type.[1] |

| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.85 | PBS can result in slower kinetics compared to HEPES.[1] |

| DBCO-trastuzumab | 3-azido-L-alanine | HEPES (pH 7) | ~0.18 | |

| DBCO-PEG5-trastuzumab | 3-azido-L-alanine | HEPES (pH 7) | ~0.27 | The presence of a PEG linker can increase the reaction rate by reducing steric hindrance.[1][2] |

Note: The kinetic data presented is for analogous compounds and reaction conditions. The exact rate constant for this compound will depend on the specific reaction partners and conditions.

Amide Bond Formation

The carboxylic acid moiety of this compound can be coupled with primary amines to form a stable amide bond. This is a common strategy for attaching the linker to proteins or other molecules.

Materials:

-

This compound

-

Amine-containing molecule

-

Coupling agents (e.g., EDC and NHS)

-

Anhydrous DMF or DCM

-

Amine-free buffer (e.g., MES buffer, pH 4.5-6)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DCM.

-

Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester intermediate. Stir at room temperature for 15-30 minutes.

-

-

Coupling to Amine:

-

Add the amine-containing molecule to the activated linker solution.

-

If the amine-containing molecule is in an aqueous buffer, ensure the final concentration of the organic solvent is low (<10%) to avoid denaturation of proteins.

-

Stir the reaction at room temperature for 1-4 hours.

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris) to react with any unreacted NHS ester.

-

Purify the conjugate using an appropriate chromatography method (e.g., SEC or ion-exchange chromatography) to remove unreacted materials and byproducts.

-

Application in PROTACs and Visualized Workflows

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

General PROTAC Mechanism and Signaling

The diagram below illustrates the general mechanism of action for a PROTAC, which often impacts cellular signaling pathways by degrading key protein components. For instance, if the target protein is a kinase involved in a cancer-related signaling cascade, its degradation will inhibit that pathway.

Caption: General mechanism of PROTAC-induced protein degradation and its impact on a signaling pathway.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

References

The Versatility of Azido-PEG16-acid in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by a continuous search for molecules with enhanced therapeutic properties, improved bioavailability, and targeted delivery. In this context, functionalized polyethylene glycol (PEG) linkers have emerged as indispensable tools. Among these, Azido-PEG16-acid stands out as a versatile heterobifunctional linker, offering a strategic combination of a terminal azide group for "click" chemistry and a carboxylic acid for stable amide bond formation. This guide provides a comprehensive overview of the theoretical applications of this compound in drug discovery, complete with experimental protocols and data to empower researchers in their quest for novel therapeutics.

Core Properties and Advantages of this compound

This compound is a monodisperse PEG linker composed of 16 ethylene glycol units, flanked by an azide (N3) group and a carboxylic acid (COOH) group. This specific structure imparts several advantageous properties crucial for drug development. The PEG16 spacer enhances the solubility and biocompatibility of conjugated molecules, while providing flexibility and reducing non-specific interactions.[1] The dual functionalities allow for a modular and efficient approach to bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C35H69N3O18 | [2] |

| Molecular Weight | 819.94 g/mol | [2] |

| Purity | >96% | [2] |

Key Applications in Drug Discovery

The unique bifunctional nature of this compound makes it a valuable asset in several key areas of drug discovery, including PEGylation, the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), nanoparticle drug delivery, and the surface modification of biomaterials.

Advanced PEGylation Strategies

PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of drugs. It can enhance a drug's stability, solubility, and in-vivo half-life by increasing its hydrodynamic radius and protecting it from proteolytic degradation.

While specific pharmacokinetic data for a PEG16 linker is not extensively documented, studies on similar short-chain PEGs demonstrate a clear trend. For instance, an affibody-drug conjugate with a 4 kDa PEG linker (significantly larger than PEG16) showed a 2.5-fold increase in half-life compared to the non-PEGylated version.[3] It is reasonable to infer that a PEG16 linker would offer a modest but significant improvement in circulation time, making it suitable for applications where a moderate extension of half-life is desired without the potential for excessive accumulation.

Linker for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, efficacy, and safety. This compound can serve as a hydrophilic and flexible linker in ADC constructs. The carboxylic acid end can be conjugated to the antibody, while the azide end allows for the attachment of an alkyne-modified cytotoxic drug via click chemistry. The PEG16 spacer can help to improve the solubility and reduce the aggregation of hydrophobic drug payloads.

PROTACs Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the linker are key parameters that need to be fine-tuned for optimal degradation efficiency. While the optimal linker length is target-dependent, a study on estrogen receptor-α targeting PROTACs found that a 16-atom linker was optimal. The PEG16 chain of this compound provides a significant portion of this length and the necessary flexibility. Furthermore, the hydrophilicity of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule.

Nanoparticle Drug Delivery

Functionalization of nanoparticles with PEG is a common strategy to improve their stability, reduce immunogenicity, and prolong circulation time. This compound can be used to coat nanoparticles, with the carboxylic acid group anchoring to the nanoparticle surface and the azide group available for further functionalization, for example, with targeting ligands via click chemistry.

The density of PEG on the nanoparticle surface is a critical parameter. For PLGA nanoparticles, a surface PEG density of 6.5 PEG/100 nm² was found to be in the "brush" configuration, which is effective at preventing mucin binding. Achieving a specific surface density requires careful control over the conjugation reaction.

Surface Modification of Biomaterials

The surface properties of biomaterials play a crucial role in their interaction with biological systems. Modifying biomaterial surfaces with PEG can reduce non-specific protein adsorption and improve biocompatibility. This compound can be covalently attached to biomaterial surfaces containing amine groups, creating a hydrophilic and bio-inert coating. The terminal azide groups can then be used to immobilize specific biomolecules, such as growth factors or antibodies, to elicit a desired biological response.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amine Coupling of this compound to a Protein using EDC/NHS Chemistry

This two-step protocol is designed for the conjugation of the carboxylic acid group of this compound to primary amines on a protein.

Materials:

-

This compound

-

Protein with accessible primary amine groups (e.g., lysine residues)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Solution (e.g., hydroxylamine, Tris, or glycine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

-

Activation of this compound:

-

Dissolve this compound (e.g., 10-fold molar excess over the protein) in the Activation Buffer.

-

Add EDC (e.g., 2-fold molar excess over this compound) and NHS (e.g., 5-fold molar excess over this compound) to the this compound solution.

-

Incubate for 15 minutes at room temperature with gentle stirring to form the NHS ester.

-

-

Conjugation to Protein:

-

Immediately add the activated Azido-PEG16-NHS ester solution to the protein solution.

-

Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using a suitable buffer.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution (e.g., final concentration of 10-50 mM) to the reaction mixture and incubate for 15 minutes at room temperature to stop the reaction.

-

Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., the product from Protocol 1) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Stock Solution Preparation:

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer or a suitable solvent like DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule. A 1:3 to 1:5 molar ratio of the limiting reagent to the excess reagent is common.

-

In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used.

-

-

Reaction Initiation:

-

Add the copper/ligand complex to the mixture of azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Quenching and Purification: Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

Conclusion

This compound is a powerful and versatile tool in the drug discovery arsenal. Its well-defined structure, bifunctional nature, and the biocompatibility of the PEG spacer make it an ideal linker for a wide range of applications, from improving the pharmacokinetic profiles of small molecules and biologics to constructing sophisticated drug delivery systems. The experimental protocols provided in this guide offer a starting point for researchers to harness the potential of this valuable molecule in the development of next-generation therapeutics. As the field of targeted and personalized medicine continues to evolve, the strategic application of linkers like this compound will undoubtedly play a pivotal role in bringing safer and more effective treatments to patients.

References

Methodological & Application

Application Notes and Protocols: Covalent Conjugation of Azido-PEG16-acid to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. This application note provides a detailed protocol for the conjugation of a heterobifunctional Azido-PEG16-acid linker to a target protein.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the PEG linker and primary amine groups (e.g., the ε-amine of lysine residues) on the protein surface. The terminal azide group on the PEG linker serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the specific attachment of reporter molecules, small molecule drugs, or other biomolecules.

Principle of the Reaction

The conjugation is a two-step process:

-

Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]

-

Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes the reactive intermediate by converting it to a more stable amine-reactive NHS ester.[1] This NHS ester then efficiently reacts with primary amines on the protein at a physiological pH to form a stable amide bond.[1][2]

Materials and Equipment

Reagents:

-

Target protein

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3]

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0 (Note: Avoid buffers containing primary amines like Tris or glycine)

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Purification resins (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

-

Desalting columns

Equipment:

-

pH meter

-

Reaction vials

-

Stir plate and stir bars

-

Centrifuge

-

Chromatography system (e.g., FPLC, HPLC)

-

UV-Vis Spectrophotometer

-

Mass Spectrometer (e.g., MALDI-TOF, ESI-MS)

-

SDS-PAGE equipment

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is designed for a typical conjugation reaction. Optimization of the molar excess of the PEG reagent may be necessary depending on the protein and the desired degree of PEGylation.

1. Reagent Preparation:

-

Protein Solution: Prepare a 1-5 mg/mL solution of the protein in Coupling Buffer. If the protein is in a buffer containing primary amines, exchange it into the Coupling Buffer using a desalting column or dialysis.

-

This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

EDC Stock Solution: Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer. (Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; always use freshly prepared solutions).

-

NHS/sulfo-NHS Stock Solution: Immediately before use, prepare a 200 mM stock solution of NHS or sulfo-NHS in Activation Buffer.

2. Activation of this compound:

-

In a reaction vial, combine a 20-fold molar excess of this compound (relative to the protein) with a 2-fold molar excess of both EDC and NHS (relative to the this compound).

-

Add Activation Buffer to the reaction vial to achieve a final concentration of approximately 50 mM this compound.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation to the Protein:

-

Add the activated this compound mixture to the protein solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to the protein's primary amines.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

5. Purification of the PEGylated Protein:

-

Remove unreacted PEG reagent and byproducts by dialysis, tangential flow filtration, or by using a desalting column.

-

Further purify the PEGylated protein from the unconjugated protein using chromatography. The choice of method will depend on the physicochemical differences between the native and PEGylated protein.

-

Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unconjugated protein.

-

Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield the protein's surface charges, altering its elution profile compared to the native protein.

-

Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. PEGylation can alter the surface hydrophobicity of the protein.

-

Data Presentation: Quantitative Analysis

The efficiency of the conjugation reaction should be assessed. The following table provides a template for summarizing the quantitative data from a typical conjugation experiment.

| Parameter | Method | Typical Result |

| Protein Concentration | UV-Vis at 280 nm (pre- and post-purification) | > 80% recovery |

| Degree of PEGylation | Mass Spectrometry (MALDI-TOF or ESI-MS) | 1-3 PEG chains per protein |

| Conjugation Efficiency | SDS-PAGE with protein staining, Densitometry | > 70% of protein is PEGylated |

| Purity of Conjugate | SEC-HPLC or RP-HPLC | > 95% |

| Free PEG Content | SEC-HPLC with Refractive Index (RI) detection | < 5% |

Characterization of the Azido-PEGylated Protein

SDS-PAGE: A simple and rapid method to qualitatively assess the extent of PEGylation. The PEGylated protein will exhibit a higher apparent molecular weight than the unconjugated protein.

Mass Spectrometry: Provides a definitive measurement of the molecular weight of the conjugated protein, allowing for the determination of the number of PEG chains attached.

HPLC: Techniques such as SEC-HPLC and RP-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC due to hydrolysis. | Use a fresh vial of EDC and prepare the stock solution immediately before use. |

| Buffer contains primary amines (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS or MES. | |

| Incorrect pH for activation or coupling. | Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0. | |

| Protein Precipitation | High concentration of reagents or protein. | Perform the reaction at a lower concentration or add reagents dropwise while stirring. |

| Change in protein solubility upon PEGylation. | Screen different buffer conditions for the conjugation reaction. | |

| Multiple PEGylated Species | High molar excess of PEG reagent. | Reduce the molar ratio of this compound to protein. |

| Long reaction time. | Optimize the reaction time to favor mono-PEGylation. |

Visualization of Experimental Workflow

Caption: Experimental workflow for protein PEGylation.

Logical Relationship of the Conjugation Chemistry

Caption: Chemical activation and coupling pathway.

References

Application Notes and Protocols for Azido-PEG16-acid in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG16-acid is a versatile, heterobifunctional linker molecule widely employed in bioconjugation and drug delivery.[1] Its structure features a terminal azide group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a terminal carboxylic acid, enabling covalent linkage to primary amines through amide bond formation.[1] The polyethylene glycol (PEG) spacer, consisting of 16 ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates while providing a flexible spacer arm.[1]

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility. It facilitates the rapid and reliable formation of a stable triazole linkage between an azide and a terminal alkyne.[2][3] This reaction proceeds under mild conditions, often in aqueous environments, making it ideal for the modification of sensitive biomolecules such as proteins, peptides, and nucleic acids.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on optimizing reaction conditions, and methods for the purification and characterization of the resulting conjugates.

Key Features of this compound in CuAAC

-

High Reactivity and Yield: The azide group of this compound participates in CuAAC reactions to provide near-quantitative yields of the desired conjugate under optimized conditions.

-

Enhanced Solubility: The hydrophilic PEG chain imparts excellent water solubility to the linker and the resulting bioconjugate.

-

Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific interactions and improve the pharmacokinetic properties of conjugated molecules.

-

Bifunctionality: The presence of both an azide and a carboxylic acid allows for a two-step conjugation strategy. For instance, a protein can first be modified with an alkyne, and then this compound can be attached via its azide group. The terminal carboxylic acid on the PEG chain is then available for further functionalization.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for the conjugation of an alkyne-modified biomolecule (e.g., a protein) with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent like DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in degassed water.

-

Prepare a 50 mM stock solution of THPTA ligand in degassed water.

-

Prepare a 100 mM stock solution of sodium ascorbate in degassed water. Note: This solution should be prepared fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio of this compound to the alkyne-biomolecule can range from 1.1 to 10 equivalents, depending on the desired degree of labeling.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is recommended to stabilize the Cu(I) ion.

-

Add the catalyst premix to the reaction mixture containing the alkyne and azide.

-